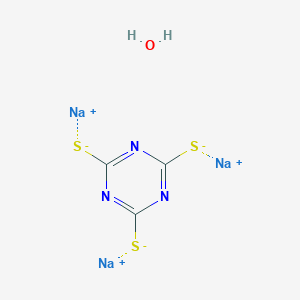

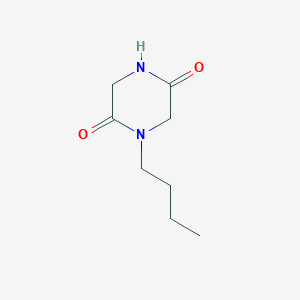

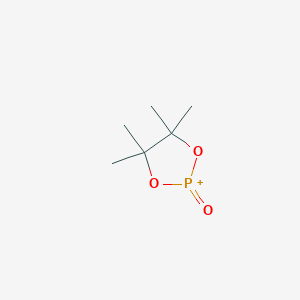

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Descripción general

Descripción

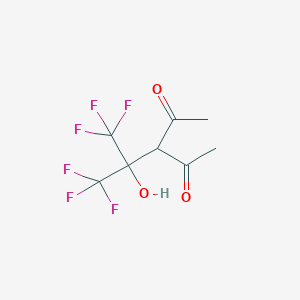

The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is a versatile reagent used in various chemical reactions and analyses. It serves as a phosphitylation reagent in quantitative 31P NMR analysis, particularly for the hydroxyl groups in lignins, as described in one study . The compound's derivatives have been shown to undergo interesting reactions, such as the formation of regioisomeric cage (P–C/P–O)-phosphoranes when reacted with hexafluoroacetone .

Synthesis Analysis

The synthesis of derivatives of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide can lead to complex structures with significant implications for their reactivity. For instance, the reaction with hexafluoroacetone results in cage phosphoranes, which can further rearrange and hydrolyze to yield various products . Another study describes the synthesis of a related compound, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, although it does not directly involve the dioxaphospholane structure .

Molecular Structure Analysis

The molecular structure of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide derivatives has been confirmed by X-ray diffraction (XRD), which provides detailed insights into the arrangement of atoms and the stereochemistry of the resulting compounds . This structural information is crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

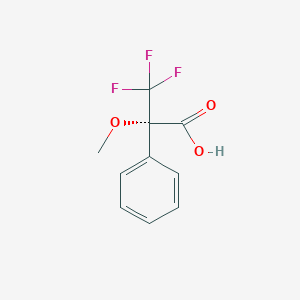

Chemical reactions involving 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide derivatives are diverse. One study reports the formation of E oxime and benzonitrile from the reaction of a dioxaphospholane derivative with hydroxylamine, indicating a fragmentation mechanism . Another study discusses the reaction of a dioxetane with triphenylphosphine, leading to a dioxaphospholane derivative, with kinetic studies carried out by chemiluminescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide and its derivatives are influenced by their molecular structure. For example, the regioisomeric cage phosphoranes exhibit high stereoselectivity in their rearrangement reactions . The compound 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, while not the exact compound , provides a useful comparison for understanding the behavior of similar molecules in terms of ion pair formation rates in different solvents .

Aplicaciones Científicas De Investigación

Quantitative Analysis of Hydroxyl Groups in Lignins : It's used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This provides excellent resolution of phenolic hydroxyl environments, though it compromises resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).

Synthesis of Allylphosphonates : Employed in palladium-catalyzed 1,4-hydrophosphorylation of 1,3-dienes to produce allylphosphonates selectively and efficiently (Mirzaei, Han, & Tanaka, 2001).

Chemiluminescence Studies : Used in chemiluminescence studies to understand the kinetic and thermodynamic properties of certain reactions (Baumstark, Barrett, & Kral, 1982).

Synthesis and Hydrolysis of Cage Phosphoranes : Used in the synthesis of cage phosphoranes, leading to the study of their structure, hydrolysis, and rearrangement processes (Khasiyatullina et al., 2016).

Study of Configurational Stability : Investigated for its configurational stability in various phosphorus compounds through PMR spectra analysis (Fontal & Goldwhite, 1966).

Formation of Metal-Substituted Phosphoranes : Used in reactions with metal-carbonyl anions to form metal-substituted phosphoranes and coordination compounds (Malisch & Kuhn, 1974).

Mass Spectrometry Studies : Utilized in mass spectrometry to establish dissociative ionization paths in certain cyclic phosphites (Efremov et al., 1972).

Analysis of Biodiesel Production : Used for rapid analysis of biodiesel mixtures, characterizing conversion processes and hydroxyl group composition (Nagy, Foston, & Ragauskas, 2010).

Study of Ambident Electrophilicity : Investigated for its behavior as an ambident electrophile in reactions with various nucleophiles (Ashkenazi et al., 2008).

NMR Analysis of Biodiesel Glycerols : Applied in P-31-NMR analysis for determining substitution patterns on partially esterified glycerols in biodiesel (Nagy, Alleman, Dyer, & Ragauskas, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVBQXVOGPKEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O[P+](=O)O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461865 | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

CAS RN |

16352-18-4 | |

| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.